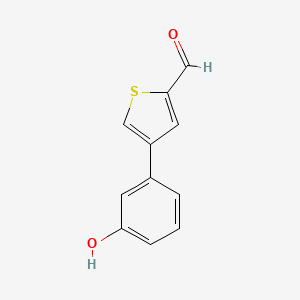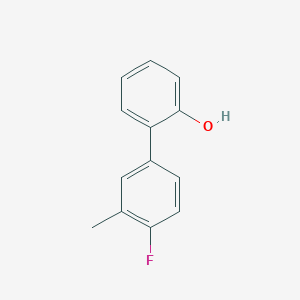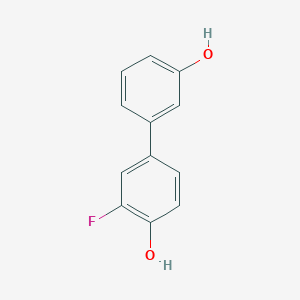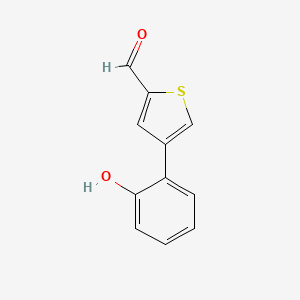
3-(2-Formylthiophen-4-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Formylthiophen-4-yl)phenol (95%) is an organic compound with a molecular formula of C8H7OS. It is a colorless solid that is insoluble in water and has a melting point of 93-95°C. It is a derivative of phenol and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
3-(2-Formylthiophen-4-yl)phenol (95%) has been studied for its potential applications in biochemistry and physiology. It has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used as a ligand for metal complexes, and as a reagent for the synthesis of other compounds. It has also been studied for its potential use in the synthesis of optically active compounds.
作用機序
The mechanism of action of 3-(2-Formylthiophen-4-yl)phenol (95%) is not fully understood. However, it is believed that the compound acts as a ligand for metal complexes, and as a reagent for the synthesis of other compounds. It is also thought to act as an inhibitor of enzymes, and to interact with various proteins and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylthiophen-4-yl)phenol (95%) have not been studied in detail. However, it is believed to act as a ligand for metal complexes, and as a reagent for the synthesis of other compounds. It is also thought to act as an inhibitor of enzymes, and to interact with various proteins and receptors.
実験室実験の利点と制限
3-(2-Formylthiophen-4-yl)phenol (95%) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the reaction is typically conducted in a two-step process, which is relatively easy to perform. However, the reaction is sensitive to air, light, and heat, and must be performed in a closed system. Additionally, the compound is insoluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 3-(2-Formylthiophen-4-yl)phenol (95%). One potential direction is to further investigate its potential applications in biochemistry and physiology, such as its use as a ligand for metal complexes and as a reagent for the synthesis of other compounds. Additionally, further research could be conducted to explore its potential use in the synthesis of optically active compounds. Additionally, further research could be conducted to explore its potential use in drug synthesis, as well as its potential use as an inhibitor of enzymes and its interaction with various proteins and receptors. Finally, further research could be conducted to explore its potential use in the synthesis of other organic compounds.
合成法
3-(2-Formylthiophen-4-yl)phenol (95%) can be synthesized from 4-methoxy-2-formylthiophenol and 3-chloro-4-methoxybenzaldehyde. The reaction is conducted in the presence of a base, such as pyridine, and an acid, such as hydrochloric acid. The reaction proceeds through a nucleophilic substitution, in which the chlorine atom is replaced by the methoxy group of the 4-methoxy-2-formylthiophenol. The reaction is completed in two steps, first the formation of the intermediate, and then the formation of the desired product. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
4-(3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLQRPECXTCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683463 |
Source


|
| Record name | 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-01-3 |
Source


|
| Record name | 4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














